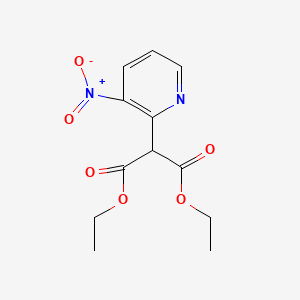
2-(3-nitropyridin-2-yl)malonate de diéthyle
Vue d'ensemble
Description
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a chemical compound with the CAS Number: 64362-41-0 . It has a molecular weight of 282.25 and its linear formula is C12H14N2O6 .
Synthesis Analysis
The synthesis of “Diethyl 2-(3-nitropyridin-2-yl)malonate” involves two stages . In the first stage, malonic acid diethyl ester reacts with sodium hydride in dimethyl sulfoxide at 0℃ for 0.5h under an inert atmosphere . In the second stage, 2-Chloro-3-nitropyridine is added to the reaction mixture and heated to 100℃ for 15 mins . The reaction mixture is then cooled to 0°C and quenched with aqueous ammonium chloride solution . The aqueous reaction mixture is extracted with ethyl acetate and the organic layer is distilled under vacuum to obtain the titled compound .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-(3-nitropyridin-2-yl)malonate” is represented by the linear formula C12H14N2O6 . The InChI Key for this compound is IMGOJADWUZXLFZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a solid at room temperature . It has a molecular weight of 282.25 .
Applications De Recherche Scientifique
Synthèse organique
Le 2-(3-nitropyridin-2-yl)malonate de diéthyle est un intermédiaire précieux en synthèse organique. Il peut être utilisé pour introduire le groupement nitropyridine dans des molécules plus grandes, ce qui constitue une étape cruciale dans la synthèse de divers produits pharmaceutiques et agrochimiques. Le groupe malonate de ce composé est particulièrement réactif, ce qui permet des modifications ultérieures pour créer des architectures moléculaires complexes .
Chimie médicinale
En chimie médicinale, ce composé sert de brique de base pour la synthèse de candidats médicaments. Sa structure se retrouve dans des molécules qui présentent une activité biologique, telles que des propriétés anti-inflammatoires, antivirales et anticancéreuses. Les chercheurs l'utilisent pour développer de nouveaux composés capables d'interagir avec des cibles biologiques, menant à de nouvelles thérapies potentielles .
Science des matériaux
Le dérivé nitropyridine est également exploré en science des matériaux pour la création de matériaux avancés. Ses propriétés électroniques le rendent approprié pour une utilisation dans le développement de semi-conducteurs organiques, utilisés dans les cellules solaires, les diodes électroluminescentes (LED) et les transistors .
Catalyse
Ce composé peut agir comme un ligand en catalyse. Il peut se coordonner aux métaux pour former des catalyseurs utilisés dans diverses réactions chimiques, notamment des réactions de couplage croisé qui sont essentielles à la création de composés organiques complexes. Ces catalyseurs peuvent augmenter l'efficacité et la sélectivité des transformations chimiques .
Recherche agrochimique
En recherche agrochimique, le this compound est utilisé pour synthétiser des composés qui peuvent servir d'herbicides ou de pesticides. Le cycle nitropyridine peut faire partie de la partie active qui interagit avec les systèmes biologiques des plantes ou des insectes, perturbant leur croissance ou leur survie .
Sondes fluorescentes
La structure du composé est propice à la conception de sondes fluorescentes. Ces sondes peuvent être utilisées en imagerie biologique pour suivre et visualiser les processus biologiques en temps réel. Le groupe nitropyridine peut être modifié pour émettre de la fluorescence à des longueurs d'onde spécifiques, ce qui en fait un outil polyvalent en biologie cellulaire .
Modification des peptides
Il peut être utilisé en modification des peptides. Le groupe malonate peut réagir avec des acides aminés ou des peptides, conduisant à des peptides modifiés avec des propriétés modifiées. Cela est utile pour étudier les relations structure-fonction des peptides et pour développer des médicaments à base de peptides .
Nanotechnologie
Enfin, le this compound trouve des applications en nanotechnologie. Il peut être utilisé pour fonctionnaliser la surface des nanoparticules, leur conférant les propriétés chimiques souhaitées pour une utilisation dans la délivrance de médicaments, le diagnostic et d'autres applications de la nanomédecine .
Safety and Hazards
The safety information available indicates that “Diethyl 2-(3-nitropyridin-2-yl)malonate” should be handled with caution . The compound has been assigned the signal word “Warning” and the GHS pictogram GHS07 . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
diethyl 2-(3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOJADWUZXLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521946 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64362-41-0 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
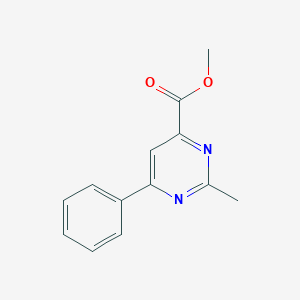



![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
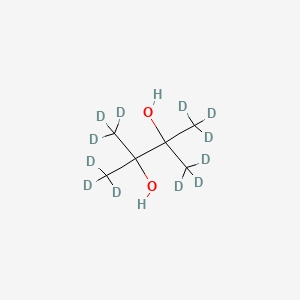
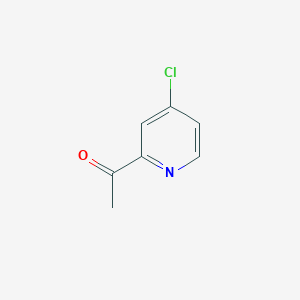
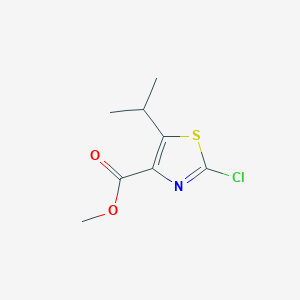

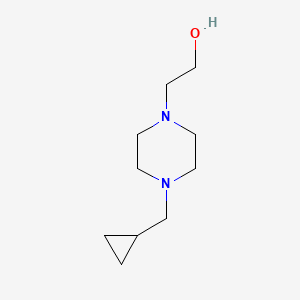
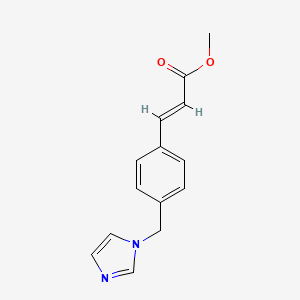

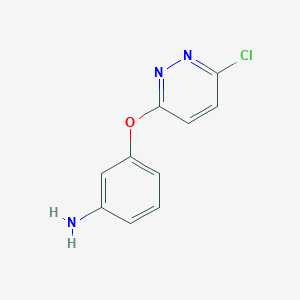
![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)
